![molecular formula C12H17Cl2N3S B1519508 2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride CAS No. 1171038-67-7](/img/structure/B1519508.png)
2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride
Overview
Description
2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride, also known as 2-PMBT, is a synthetic organic compound used in a variety of scientific research applications. It is a highly versatile reagent that has been used in a range of biochemical and physiological studies. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-PMBT.
Scientific Research Applications
Drug Discovery
The compound’s structure is conducive to modification, making it a candidate for the synthesis of new drugs. Its piperazine moiety is a common feature in pharmaceuticals, suggesting potential applications in drug discovery .
Synthesis of Derivatives
A variety of structurally modified derivatives of benzothiazole can be synthesized for research purposes. These derivatives can be designed to have specific properties or biological activities .
Mechanism of Action
Target of Action
It is known that piperazine derivatives, a key structural component of this compound, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
It is known that piperazine derivatives can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that the compound may interact with its targets, leading to changes in neurotransmitter activity.
Biochemical Pathways
Given the known activities of piperazine derivatives, it is plausible that this compound may influence pathways related to neurotransmission, particularly those involving dopamine and serotonin .
Pharmacokinetics
It is known that the piperazine moiety can increase water solubility and oral bioavailability .
Result of Action
Based on the known activities of piperazine derivatives, it can be inferred that this compound may have potential effects on neurotransmission, possibly leading to antipsychotic effects .
properties
IUPAC Name |
2-(piperazin-1-ylmethyl)-1,3-benzothiazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S.2ClH/c1-2-4-11-10(3-1)14-12(16-11)9-15-7-5-13-6-8-15;;/h1-4,13H,5-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANHMEMTMIYEFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC3=CC=CC=C3S2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-ylmethyl)-1,3-benzothiazole dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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